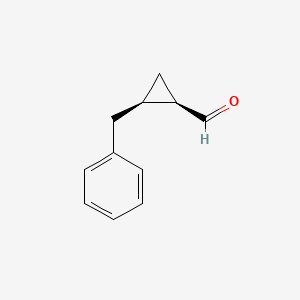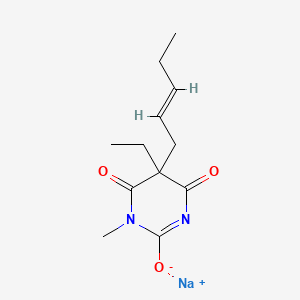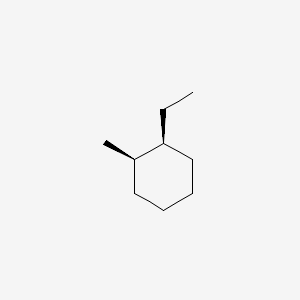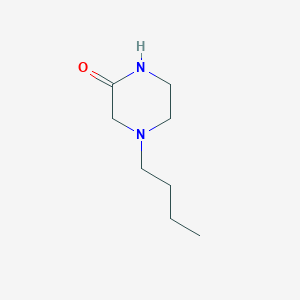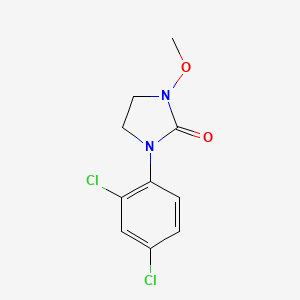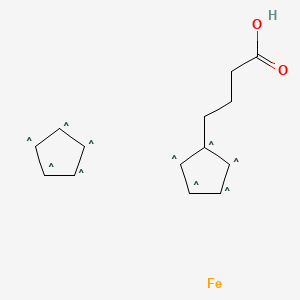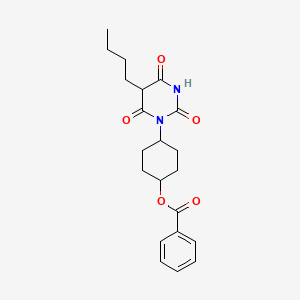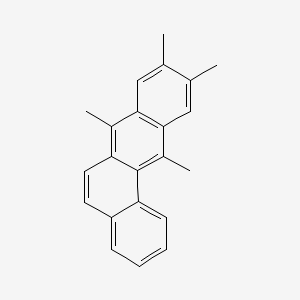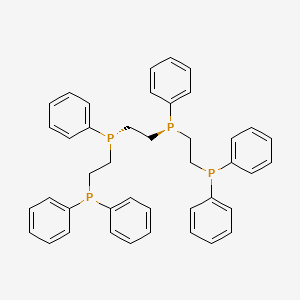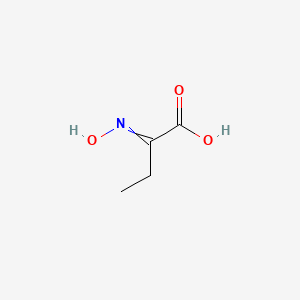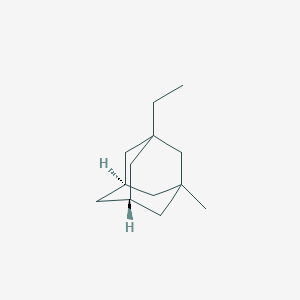
(5S,7R)-1-ethyl-3-methyladamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyladamantane is an organic compound with the molecular formula C13H22. It belongs to the adamantane family, which is characterized by a unique cage-like structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyladamantane can be synthesized through the hybrid reaction of butane and isobutylene. The reaction involves the use of an acidic catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of 1-Ethyl-3-methyladamantane typically involves large-scale chemical reactors where butane and isobutylene are reacted under controlled conditions. The use of acidic catalysts is crucial to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-methyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Alcohols, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds, substituted hydrocarbons
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyladamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of high-energy fuels, lubricants, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methyladamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antiviral and neuroprotective actions .
Comparación Con Compuestos Similares
- 1-Methyl-3-ethyladamantane
- 1,3-Dimethyladamantane
- 1,3,5-Trimethyladamantane
Comparison: 1-Ethyl-3-methyladamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H22 |
|---|---|
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
(5S,7R)-1-ethyl-3-methyladamantane |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3/t10-,11+,12?,13? |
Clave InChI |
HUCLCMAVGXHPPK-MPEURRAXSA-N |
SMILES isomérico |
CCC12C[C@@H]3C[C@H](C1)CC(C3)(C2)C |
SMILES canónico |
CCC12CC3CC(C1)CC(C3)(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
